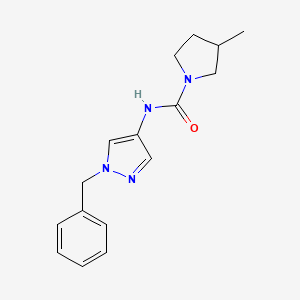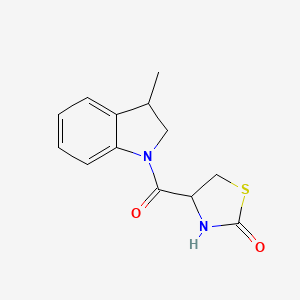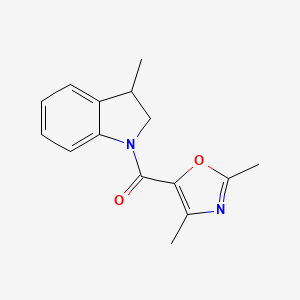![molecular formula C16H25N3 B7585800 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane, also known as PPN, is a bicyclic organic compound that has gained significant attention in scientific research due to its unique structure and properties. PPN is a chiral molecule with two stereoisomers, namely (1R,5S)-PPN and (1S,5R)-PPN.
Mecanismo De Acción
9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane acts as a chiral auxiliary by inducing chirality in the substrate during a chemical reaction. This is achieved by coordinating to the substrate and directing the reaction to occur in a specific manner. 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane can also act as a ligand in catalytic reactions, where it coordinates to a metal center and facilitates the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane, as it is primarily used in laboratory settings. However, studies have shown that 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane is relatively non-toxic and does not exhibit significant cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane in laboratory experiments is its ability to induce chirality with high enantiomeric purity. It is also relatively easy to synthesize and has a low cost. However, 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane is not suitable for all types of reactions and may not be effective in certain conditions.
Direcciones Futuras
There are several future directions for research on 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane. One area of interest is the development of new synthetic methods for 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane and its derivatives. Another area of research is the investigation of 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane's potential as a catalyst for asymmetric reactions. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane.
Métodos De Síntesis
9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane can be synthesized using a variety of methods, including the cyclization of N-benzyl-N-methylpyridin-4-amine with 1,3-dibromo-1,1,2,2-tetraphenylethane in the presence of a palladium catalyst. Another method involves the cyclization of 1,1,2,2-tetraphenylethane with N-benzyl-N-methylpyridin-4-amine in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane has been extensively studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its role as a ligand in asymmetric catalysis. 9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane has shown promising results in the synthesis of chiral compounds with high enantiomeric purity.
Propiedades
IUPAC Name |
9-propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-13(2)19-15-3-4-16(19)12-18(10-7-15)11-14-5-8-17-9-6-14/h5-6,8-9,13,15-16H,3-4,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFMQMWTPHNXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)



![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)



![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)

![5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole](/img/structure/B7585812.png)
![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)